4,4'-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
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Overview
Description
4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a complex organic compound characterized by its unique structure, which includes pyridine rings connected through a central propane-1,3-diyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivatives and the central propane-1,3-diyl unit.
Formation of Pyridine Ethers: The pyridine rings are functionalized with methoxy groups through nucleophilic substitution reactions.
Linkage Formation: The central propane-1,3-diyl unit is introduced through a series of condensation reactions, often involving the use of protecting groups to ensure selective reactions.
Final Assembly: The final compound is assembled by linking the functionalized pyridine rings to the central unit through ether bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyridine rings or the central linkage.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique catalytic properties, making them valuable in organic synthesis and industrial processes.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions. It can also serve as a building block for designing molecules with specific biological activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The ability to modify its structure allows for the development of compounds with targeted biological effects.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets, such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes. The central propane-1,3-diyl linkage provides flexibility, allowing the compound to adopt conformations that facilitate binding to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((2-Methyl-2-((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
- 4,4’-((2-Methyl-2-((pyridin-2-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
- 4,4’-((2-Methyl-2-((quinolin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
Uniqueness
The uniqueness of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine rings and the central linkage contribute to its reactivity and ability to form stable complexes, distinguishing it from similar compounds with different substituent positions or ring structures.
This detailed overview highlights the significance and versatility of 4,4’-((2-Methyl-2-((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine in various scientific and industrial fields
Properties
IUPAC Name |
4-[2-methyl-3-pyridin-4-yloxy-2-(pyridin-4-yloxymethyl)propoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(14-24-17-2-8-21-9-3-17,15-25-18-4-10-22-11-5-18)16-26-19-6-12-23-13-7-19/h2-13H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPYQPNJFKVNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=NC=C1)(COC2=CC=NC=C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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